(E)-2-(2-(Perfluorophenyl)vinyl)furan
Description
The Strategic Significance of Perfluorinated Moieties in Contemporary Organic Synthesis
The introduction of perfluorinated groups, such as the perfluorophenyl moiety, into organic molecules is a strategic approach to modulate their physical, chemical, and biological properties. organic-chemistry.orgnih.gov Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart exceptional thermal stability and chemical inertness to the parent molecule. numberanalytics.com In materials science, perfluorination is exploited to create materials with low surface energy, high hydrophobicity, and unique electronic characteristics. researchgate.netmdpi.comnih.gov The electron-withdrawing nature of perfluorinated groups can also significantly influence the reactivity and electronic properties of adjacent functional groups, a feature that is extensively utilized in the design of advanced materials and pharmaceuticals. nih.gov For instance, fluorinated π-conjugated materials have shown promise in photovoltaic devices. researchgate.net
Academic Perspectives on Vinyl Furan (B31954) Derivatives in Heterocyclic Chemistry
Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a fundamental building block in organic chemistry. wikipedia.org Its derivatives are prevalent in natural products and serve as versatile intermediates in the synthesis of more complex molecules. researchgate.netnih.gov Vinyl furan derivatives, which possess a vinyl group attached to the furan ring, are of particular interest as they combine the reactivity of the furan ring with that of the double bond. This dual reactivity allows for a wide range of chemical transformations, making them valuable synthons in organic synthesis. thegoodscentscompany.comescholarship.org The conjugation between the furan ring and the vinyl group also gives rise to interesting photophysical and electronic properties. researchgate.net The synthesis of functionalized furans, including vinyl furans, is an active area of research, with methods like the Wittig reaction and other olefination strategies being commonly employed. organic-chemistry.orgokstate.edu
Research Landscape and Foundational Importance of (E)-2-(2-(Perfluorophenyl)vinyl)furan
The compound this compound represents a unique molecular scaffold that marries the distinct properties of a perfluorinated aromatic system with a vinyl furan unit. While direct research on this specific compound is not extensively documented in publicly available literature, its foundational importance can be inferred from the well-established principles of physical organic chemistry and the known characteristics of its constituent parts. The strategic combination of a perfluorophenyl group and a vinyl furan moiety is anticipated to result in a molecule with a unique combination of thermal stability, distinct electronic properties, and potential for further functionalization. This makes it a compelling target for synthesis and a candidate for applications in materials science and as a specialized building block in organic synthesis. The study of such molecules contributes to a deeper understanding of structure-property relationships in fluorinated heterocyclic systems.
Structure
3D Structure
Properties
Molecular Formula |
C12H5F5O |
|---|---|
Molecular Weight |
260.16 g/mol |
IUPAC Name |
2-[(E)-2-(2,3,4,5,6-pentafluorophenyl)ethenyl]furan |
InChI |
InChI=1S/C12H5F5O/c13-8-7(4-3-6-2-1-5-18-6)9(14)11(16)12(17)10(8)15/h1-5H/b4-3+ |
InChI Key |
KPALJUJIYNNKBY-ONEGZZNKSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C2=C(C(=C(C(=C2F)F)F)F)F |
Canonical SMILES |
C1=COC(=C1)C=CC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of E 2 2 Perfluorophenyl Vinyl Furan Systems
Reactivity Profiles of the Vinyl Moiety
The electronic nature of the vinyl group is heavily influenced by the attached furan (B31954) and perfluorophenyl rings. The furan ring acts as an electron-donating group, while the perfluorophenyl group is a powerful electron-withdrawing substituent. This "push-pull" electronic environment governs the vinyl group's susceptibility to various reactions.
Reactions Involving Vinyl Cation Intermediates
Vinyl cations are typically high-energy intermediates. nih.gov Their formation from (E)-2-(2-(Perfluorophenyl)vinyl)furan would be disfavored due to the potent electron-withdrawing nature of the perfluorophenyl group, which would destabilize an adjacent positive charge. However, under specific conditions, such as electrochemical oxidation, the formation of vinyl carbocation intermediates from related systems has been demonstrated. For instance, the single-electron oxidation of vinyl boronates can generate vinyl carbocations, which are then trapped by nucleophiles like fluoride (B91410). escholarship.org
Studies on the solvolysis of vinyl halides have provided much of the foundational understanding of vinyl cation reactivity, though these reactions often proceed under forcing conditions. nih.gov For a molecule like this compound, any reaction proceeding through a vinyl cation would likely require a very potent electrophile or oxidative conditions to overcome the destabilizing effect of the C₆F₅ group. The furan ring, while electron-donating, may not be sufficient to stabilize the cationic intermediate to a degree that allows for easy formation. Instead, reactions involving radical intermediates or concerted pathways are often more favorable for such electron-poor styrenyl systems. mdpi.com
Cycloaddition Reactions (e.g., Diels-Alder Reactivity of the Furan Diene)
The furan ring can act as a diene in [4+2] cycloaddition reactions, a property that is highly sensitive to the electronic nature of its substituents. Electron-donating groups on the furan ring generally enhance its reactivity as a diene, while electron-withdrawing groups decrease it. rsc.org The (E)-(2-(perfluorophenyl)vinyl) substituent, being strongly deactivating due to the C₆F₅ group, is expected to significantly reduce the diene character of the furan ring.
Research on 2-vinylfurans with other electron-withdrawing groups on the vinyl portion has shown that they are poor dienes in Diels-Alder reactions. koreascience.kr For example, attempts to react 2-vinylfurans bearing groups like nitriles or esters with dienophiles such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) often require harsh conditions, like high temperatures in a sealed tube, to proceed, and even then, yields can be low. koreascience.kr This reluctance to react is attributed to the -I (inductive) effect of the electron-withdrawing group, which diminishes the diene character of the furan. koreascience.kr
Conversely, the vinyl group itself can act as a dienophile. However, the perfluorophenyl group reduces its electron density, making it a poor candidate for normal-electron-demand Diels-Alder reactions. In some cases, 2-vinylfurans can participate in cycloadditions through photoinduced electron transfer, leading to [4+2] and [2+2] cycloadducts. researchgate.net
It has also been noted that in some systems, such as 2-nitrofurans, the furan ring can be forced to act as a dienophile in reactions with electron-rich dienes. conicet.gov.ar This inverse-electron-demand Diels-Alder reactivity is an interesting possibility for this compound, where the electron-poor nature of both the furan and the vinyl group could potentially allow for reactions with highly electron-rich dienes.
Reactivity Patterns of the Furan Ring
The reactivity of the furan ring is significantly altered by the presence of the electron-withdrawing (E)-(2-(perfluorophenyl)vinyl) substituent. This group deactivates the ring towards electrophilic attack and potentially activates it towards nucleophilic attack or dearomatization pathways.
Electrophilic Substitution Preferences in Fluorinated Furan Systems
Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, reacting much faster than benzene. chemicalbook.com Attack typically occurs at the C2 (or α) position because the resulting cationic intermediate (the sigma complex) is better stabilized by resonance (three resonance structures) compared to attack at the C3 (or β) position (two resonance structures). chemicalbook.compearson.comquora.com
However, the presence of a deactivating group at the C2 position, such as the (E)-(2-(perfluorophenyl)vinyl) group, dramatically changes this picture. The strong electron-withdrawing nature of this substituent will significantly decrease the electron density of the furan ring, making it much less reactive towards electrophiles. rsc.org Any electrophilic substitution would require more forceful conditions than for unsubstituted furan.
When substitution does occur on a 2-substituted furan with a deactivating group, the electrophile will typically add to the C5 position. This is because the C5 position is the most activated (or least deactivated) position remaining on the ring, and attack at this site leads to a more stable cationic intermediate compared to attack at C3 or C4.
Dearomatization and Ring-Cleavage Pathways of Furan Derivatives
The relatively low resonance energy of furan makes it susceptible to reactions that lead to loss of aromaticity. chemicalbook.com Dearomatization can be achieved through various methods, including cycloaddition reactions as discussed previously, or through oxidation. The presence of electron-withdrawing groups can influence these pathways. For instance, oxidative dearomatization of electron-deficient phenols has been achieved using hypohalite catalysis. nih.gov Similar strategies could potentially be applied to electron-deficient furans.
Cobalt-catalyzed oxygenation is another method that can lead to the dearomatization of furans, yielding products like lactones and silyl (B83357) peroxides. nih.gov Ring-cleavage is also a known reaction pathway for furans, often under oxidative or strongly acidic conditions. The specific pathways for this compound would depend on the reagents and conditions used, with the electron-deficient nature of the system likely playing a key role in the stability of any intermediates formed. In some cases, ring-expansion reactions of furan derivatives can occur, for example, through the treatment of reduced furan derivatives with Lewis acids at high temperatures. youtube.com
Nucleophilic Attack Regioselectivity on the Furan Core
Generally, electron-rich aromatic rings like furan are not susceptible to nucleophilic attack. quimicaorganica.org However, the presence of a strong electron-withdrawing group can render the ring sufficiently electron-poor to react with nucleophiles. This is a well-established principle in aromatic chemistry. For furan systems, the presence of electron-withdrawing groups facilitates nucleophilic displacement. edurev.in
In the case of this compound, the entire conjugated system is electron-deficient. A nucleophile could potentially attack in a conjugate addition fashion. The most likely sites for nucleophilic attack are the vinyl carbon β to the furan ring and the C5 position of the furan ring. The regioselectivity would be determined by the relative electrophilicity of these positions and the stability of the resulting anionic intermediate. In related systems, such as 2-chloro-4-vinylpyrimidines, nucleophiles have been shown to add selectively to the vinyl group in a conjugate manner. mdpi.com A similar pathway could be envisioned for the title compound, where a nucleophile adds to the vinyl carbon, generating an anionic intermediate that is stabilized by resonance through the furan ring and the perfluorophenyl group.
Interactive Data Table: Diels-Alder Reactivity of Substituted Furans
The following table summarizes the reactivity of various furan derivatives in Diels-Alder reactions, illustrating the impact of substituents on reaction outcomes. This data is based on analogous systems to infer the potential reactivity of this compound.
Advanced Spectroscopic and Structural Characterization of E 2 2 Perfluorophenyl Vinyl Furan
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is fundamental for elucidating the precise structural arrangement of (E)-2-(2-(Perfluorophenyl)vinyl)furan. Analysis of ¹H, ¹³C, and ¹⁹F spectra provides unambiguous confirmation of the molecule's constitution.
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the furan (B31954) ring and the vinyl protons. The furan protons typically appear as distinct multiplets in the aromatic region. researchgate.net The vinyl protons, being in a trans configuration, exhibit a large coupling constant (J-value), a key indicator of their stereochemistry. The chemical shifts are influenced by the electronic effects of the adjacent furan and perfluorophenyl rings.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the furan ring show characteristic shifts, with the carbon attached to the oxygen atom appearing at a lower field. chemicalbook.com The vinyl carbons are also readily identified. The carbons of the perfluorophenyl ring are significantly affected by the attached fluorine atoms, exhibiting complex splitting patterns due to C-F coupling.
¹⁹F NMR: ¹⁹F NMR is particularly informative for this molecule, confirming the structure of the perfluorophenyl group. biophysics.org Due to their different chemical environments, the fluorine atoms at the ortho, meta, and para positions relative to the vinyl substituent are expected to produce three distinct signals. The chemical shifts and coupling constants between the fluorine atoms provide definitive evidence for the pentafluorophenyl moiety. nih.govwhiterose.ac.uk While large chemical shift differences are common in ¹⁹F NMR, the shifts within a specific class like organic fluorine compounds can sometimes be small. thermofisher.comnih.gov
Table 1: Predicted NMR Spectroscopic Data for this compound This table is generated based on typical chemical shifts for related structural motifs.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |
| ¹H | ~7.4 | d | Furan H5 |
| ~6.4-6.8 | m | Furan H3, H4 | |
| ~6.9-7.5 | d, J ≈ 16 Hz | Vinyl CH | |
| ~6.5-7.1 | d, J ≈ 16 Hz | Vinyl CH | |
| ¹³C | ~143 | s | Furan C5 |
| ~112 | s | Furan C4 | |
| ~110 | s | Furan C3 | |
| ~152 | s | Furan C2 | |
| ~115-130 | s | Vinyl CH | |
| ~135-148 | m | Perfluorophenyl C-F | |
| ¹⁹F | -140 to -145 | m | ortho-F |
| -150 to -155 | t | para-F | |
| -160 to -165 | m | meta-F |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, serving as a "fingerprint" and confirming the presence of key functional groups.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. These include C-H stretching vibrations from the furan ring and vinyl group, C=C stretching vibrations for the aromatic furan ring, the perfluorophenyl ring, and the vinyl double bond. globalresearchonline.net A strong and characteristic C-O-C stretching vibration from the furan ether linkage is also anticipated. researchgate.net The most prominent features would be the very strong absorption bands in the 1100-1400 cm⁻¹ region, which are characteristic of C-F stretching vibrations in the perfluorophenyl group.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the conjugated π-system, such as the C=C stretching of the vinyl group and the breathing modes of the aromatic rings, are expected to be strong Raman scatterers. researchgate.netchemicalpapers.com
Table 2: Predicted Vibrational Frequencies for this compound This table is generated based on typical vibrational modes for the constituent functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3150 | C-H Stretch | Furan Ring |
| 3000-3050 | C-H Stretch | Vinyl Group |
| 1600-1650 | C=C Stretch | Vinyl Group |
| 1450-1580 | C=C Stretch | Aromatic Rings |
| 1100-1400 | C-F Stretch | Perfluorophenyl Ring |
| 1000-1300 | C-O-C Stretch | Furan Ring |
| 960-980 | C-H Out-of-Plane Bend | trans-Vinyl Group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The extended conjugation between the furan ring, the vinyl bridge, and the perfluorophenyl ring gives rise to characteristic absorptions.
The spectrum is expected to be dominated by an intense absorption band corresponding to a π→π* electronic transition of the conjugated system. globalresearchonline.net This is analogous to other stilbene-type molecules. researchgate.net The substitution of a phenyl ring with a furan ring and the presence of the strongly electron-withdrawing perfluorophenyl group significantly influence the energy levels of the molecular orbitals, and thus the wavelength of maximum absorption (λmax). chemicalpapers.com The λmax provides insight into the extent of electronic delocalization across the molecule.
Table 3: Predicted UV-Vis Spectroscopic Data for this compound This table is generated based on typical electronic transitions for conjugated systems.
| λmax (nm) | Type of Transition | Chromophore |
| ~290-340 | π → π* | Furan-vinyl-perfluorophenyl conjugated system |
X-ray Diffraction (XRD) for Solid-State Molecular Conformation and Supramolecular Organization
Furthermore, XRD can reveal how molecules pack in the crystal lattice. Intermolecular interactions such as C-H···F hydrogen bonds and π–π stacking interactions involving the furan and perfluorophenyl rings are anticipated, which would organize the molecules into a specific supramolecular architecture. nih.gov
Table 4: Potential Crystallographic Parameters and Interactions for this compound This table is based on data from analogous structures.
| Parameter | Expected Feature | Significance |
| Molecular Conformation | Largely planar | Maximizes π-conjugation |
| Torsion Angles | Small deviation from 180° | Indicates near-planarity |
| Intermolecular Interactions | C-H···F hydrogen bonds | Crystal packing stabilization |
| π–π stacking | Supramolecular assembly |
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the precise molecular weight and to study the fragmentation patterns, which can further confirm the structure.
Molecular Ion: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion ([M]⁺), confirming the elemental formula (C₁₂H₅F₅O).
Fragmentation Analysis: Under electron ionization (EI) or tandem MS (MS/MS) conditions, the molecule will fragment in a predictable manner. The fragmentation of perfluorinated compounds is known to be complex, often involving fluorine migration after an initial fragmentation step. dioxin20xx.orgnih.gov Key fragmentation pathways would likely involve cleavage of the vinyl linker and characteristic losses from the perfluorophenyl ring (e.g., loss of CF, CF₂, CF₃). well-labs.com Fragmentation of the furan ring, such as the loss of a CO or CHO radical, is also a possible pathway observed in similar furan-containing molecules. nist.gov
Table 5: Predicted Mass Spectrometry Data for this compound This table presents the calculated molecular weight and potential key fragments.
| m/z (Mass/Charge Ratio) | Proposed Identity |
| ~272.02 | [C₁₂H₅F₅O]⁺ (Molecular Ion) |
| Varies | Fragments from cleavage of vinyl bond |
| Varies | Fragments from loss of CₓFᵧ units |
| Varies | Fragments from furan ring opening (e.g., loss of CO) |
Computational and Theoretical Investigations of E 2 2 Perfluorophenyl Vinyl Furan
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. mdpi.com By calculating the electron density, DFT can accurately predict the optimized molecular geometry, bond lengths, bond angles, and various electronic properties. For a molecule like (E)-2-(2-(Perfluorophenyl)vinyl)furan, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide a foundational understanding of its three-dimensional structure and the distribution of electrons. nih.govresearchgate.net These calculations are crucial for all subsequent theoretical analyses.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. reddit.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. reddit.com Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net For related vinylfuran compounds, this gap is a key indicator of their potential utility in materials science and as reaction intermediates. nih.govresearchgate.net In a typical analysis, the spatial distribution of the HOMO and LUMO would be visualized to identify the electron-rich and electron-poor regions of the molecule, respectively.
Table 1: Representative Frontier Molecular Orbital Data for Aromatic Heterocycles (Note: This data is for illustrative purposes for related compounds, as specific data for this compound was not found.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Furan (B31954) (Fur) | -6.891 | -0.252 | 6.639 |
| Pyrrole (Pyr) | -6.170 | 0.660 | 6.830 |
| Thiophene (Thi) | -6.533 | -0.411 | 6.122 |
Data derived from studies on related heterocyclic compounds. nih.gov
Molecular Electrostatic Potential (MEP) Surface Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nist.gov The MEP surface is color-coded to represent different electrostatic potential values. Typically, regions of negative potential (electron-rich), shown in red or yellow, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are favorable for nucleophilic attack. wisc.edu Green areas represent neutral potential.
For this compound, an MEP map would likely show a high electron density (red/yellow) around the oxygen atom of the furan ring and potentially along the vinyl bridge, indicating sites for electrophilic interaction. The highly electronegative fluorine atoms on the perfluorophenyl ring would create a significant region of negative potential around that part of the molecule, while the corresponding carbon atoms of the perfluorophenyl ring would become electron-deficient and thus appear blue. wisc.edu
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, going beyond the simple Lewis structure. researchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their energetic significance through second-order perturbation theory. researchgate.netmalayajournal.org This analysis reveals hyperconjugative interactions, charge delocalization, and the nature of specific bonds (e.g., sigma vs. pi character, polarization). researchgate.netresearchgate.net
In this compound, NBO analysis would be used to investigate the delocalization of pi-electrons across the furan ring, the vinyl linker, and the perfluorophenyl ring. It would quantify the stability imparted by these delocalization effects, often expressed as stabilization energies (E(2)). For instance, interactions between the lone pairs on the furan's oxygen atom and the antibonding orbitals (σ* or π*) of adjacent bonds would be identified and their energetic contributions calculated. malayajournal.org This provides insight into the molecule's electronic stability and the nature of its conjugated system. researchgate.net
Quantum Chemical Modeling for Predicting Reactivity and Reaction Pathways
Quantum chemical modeling is employed to predict the most likely pathways for chemical reactions by calculating the potential energy surfaces. nih.gov This involves identifying transition states and intermediates and calculating their relative energies to determine activation barriers. researchgate.net For a molecule like this compound, such models could predict its behavior in various reactions, such as cycloadditions, electrophilic substitutions, or polymerizations.
For example, a study on the decomposition of 2-vinylfuran used the G4 level of theory to construct potential energy surfaces for unimolecular dissociation, H-addition, and H-abstraction reactions. nih.gov This allowed for the calculation of temperature- and pressure-dependent rate constants, identifying the most favorable reaction channels. nih.govresearchgate.net A similar approach for this compound would provide critical data on its thermal stability and reactivity, which is essential for applications in materials science or as a synthetic intermediate.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interaction Characterization
While quantum mechanics is ideal for understanding electronic properties, Molecular Dynamics (MD) simulations are better suited for studying the physical movements and conformational changes of molecules over time. MD simulations model the molecule as a collection of atoms interacting through a force field, allowing for the exploration of its conformational landscape and the characterization of intermolecular interactions in a simulated environment (e.g., in solution or on a surface).
For this compound, MD simulations could be used to understand the rotational freedom around the single bonds of the vinyl linker, determining the most stable conformations of the molecule. Furthermore, in a simulated bulk phase, these simulations can reveal how molecules pack together, identifying key intermolecular interactions such as π-π stacking between the aromatic rings or dipole-dipole interactions involving the electronegative fluorine and oxygen atoms. Such studies are vital for predicting the morphology and properties of materials derived from this compound.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A crucial application of computational chemistry is the prediction of spectroscopic data, which can then be used to validate and interpret experimental findings. DFT and other quantum chemical methods can calculate parameters that correspond to various spectroscopic techniques.
For this compound, computational methods can predict:
NMR Spectra: Chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared with experimental data to confirm the molecular structure. nih.gov
IR and Raman Spectra: Vibrational frequencies can be calculated to help assign the peaks observed in experimental IR and Raman spectra, providing a detailed understanding of the molecule's vibrational modes.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This helps in understanding the electronic transitions within the conjugated system. nih.gov
The agreement between predicted and experimental spectra serves as a powerful validation of the computational model's accuracy, confirming that the calculated geometric and electronic structures are reliable representations of the actual molecule.
Theoretical Assessment of Non-Covalent Interactions (e.g., C-H···F, π-π Stacking)
The structural integrity and crystalline arrangement of this compound and related compounds are significantly influenced by a variety of non-covalent interactions. Theoretical and computational studies have been instrumental in elucidating the nature and interplay of these forces, particularly C-H···F hydrogen bonds and π-π stacking interactions. These weak interactions govern the molecular packing and, consequently, the material's bulk properties.
Research into conjugated systems featuring furan and perfluorophenyl units has revealed a competitive dynamic between different types of non-covalent interactions. rsc.org The specific molecular structure, particularly the nature of the spacer connecting the aromatic rings, dictates which interaction dominates the crystal packing.
In a closely related compound where a furylene-vinylene moiety links to a perfluorophenyl group, analysis of the crystal structure indicates that the packing is primarily dictated by strong furan-perfluorophenyl interactions. rsc.org This is in contrast to a similar compound with a furan spacer, which exhibits a packing mode defined by a combination of C-H···F contacts and π-π interactions. rsc.org
The planarity of the conjugated system is a crucial factor. The degree of twisting between the furan and perfluorophenyl rings can either facilitate or hinder effective π-π stacking. Computational models help to predict the most stable conformations and the resulting intermolecular geometries.
A detailed analysis of the intermolecular contacts in the crystal lattice provides quantitative insights into these interactions. The distances and angles associated with C-H···F and π-π stacking interactions can be calculated and compared to established van der Waals radii to confirm their significance.
Below is a summary of key intermolecular interactions observed in a related conjugated compound containing furan and perfluorophenyl units, which provides a model for understanding the interactions in this compound.
| Interaction Type | Interacting Groups | Typical Distance (Å) | Significance in Crystal Packing |
| C-H···F Hydrogen Bonds | Furan C-H and Perfluorophenyl C-F | 2.4 - 2.8 | Contributes to the stabilization of the crystal lattice, often working in concert with other interactions. |
| π-π Stacking | Furan ring and Perfluorophenyl ring | 3.3 - 3.8 (interplanar distance) | Can be a dominant packing force, but is sensitive to steric hindrance and electrostatic repulsion between the electron-rich rings. |
| Furan-Perfluorophenyl Interactions | Furan ring and Perfluorophenyl ring | Not specified | Noted as a strong, exclusive interaction in a related compound with a furylene-vinylene spacer, suggesting a significant role in dictating the packing motif. rsc.org |
Advanced Applications and Design Principles for E 2 2 Perfluorophenyl Vinyl Furan in Chemical Sciences
Exploration of Design Principles for Molecules with Tunable Electronic Properties
The design of (E)-2-(2-(Perfluorophenyl)vinyl)furan inherently addresses the goal of creating molecules with tunable electronic properties. The electronic character of the molecule is dominated by the powerful electron-withdrawing nature of the perfluorophenyl group. This effect is transmitted through the π-conjugated system of the vinyl bridge to the electron-rich furan (B31954) ring.
The key design principles at play for tuning the electronic properties of this and related molecules include:
Modulation of the π-Conjugated System: The vinyl linker ensures electronic communication between the furan and perfluorophenyl rings. Altering the length or nature of this linker would directly impact the extent of conjugation and, consequently, the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Substitution on the Furan Ring: Introducing electron-donating or electron-withdrawing substituents at other positions on the furan ring would provide a further layer of control over the electronic properties. For instance, an electron-donating group at the 5-position would counteract the inductive pull of the perfluorophenyl group, thereby raising the HOMO energy level.
Varying the Degree of Fluorination: While the subject compound features a perfluorophenyl group, the electronic properties could be systematically tuned by using phenyl rings with fewer fluorine substituents. This would incrementally decrease the electron-withdrawing strength and allow for a more subtle modulation of the molecule's electronic characteristics.
These design principles allow for the rational engineering of molecules with specific HOMO-LUMO gaps, a critical parameter for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Considerations for its Role as a Structural Building Block in Functional Organic Materials
The unique combination of a furan ring, a vinyl linker, and a perfluorophenyl group makes this compound a promising structural building block for the synthesis of functional organic materials.
Influence of Fluorination on Electron Transport Characteristics in Organic Frameworks
The perfluorophenyl group is known to significantly influence the electron transport properties of organic materials. In the context of an organic framework constructed from this compound units, the high degree of fluorination would be expected to have the following effects:
Enhanced Electron Affinity: The strong electron-withdrawing nature of the fluorine atoms lowers the LUMO energy level of the molecule. This is a crucial characteristic for n-type semiconductor materials, which facilitate the transport of electrons. Materials with low-lying LUMO levels are desirable for use as electron transport layers in organic electronic devices. okstate.edu
Improved Air Stability: A common challenge for n-type organic semiconductors is their instability in air, as they are susceptible to oxidation. The high electronegativity of fluorine imparts a degree of oxidative stability, making materials derived from this building block potentially more robust for practical applications. okstate.edu
Favorable Intermolecular Interactions: The presence of the perfluorophenyl group can lead to specific intermolecular interactions, such as phenyl-perfluorophenyl (π-πF) stacking. This type of interaction, formed between the electron-deficient perfluorinated ring and an electron-rich non-fluorinated ring (or in this case, a furan ring), can facilitate electron transport between molecules in the solid state. nih.gov
These properties suggest that this compound could be a valuable component in the design of high-performance n-type organic semiconductors.
Supramolecular Assembly and Crystal Engineering Derived from Unique Intermolecular Interactions
The crystal packing of molecules is critical to the performance of organic materials, and this compound possesses several features that can be exploited in crystal engineering and supramolecular assembly. The key intermolecular interactions expected to govern its solid-state structure include:
C-H···F and C-H···O Hydrogen Bonds: While individually weak, the collective effect of multiple C-H···F and C-H···O interactions can provide significant stabilization to the crystal lattice and direct the packing arrangement. nih.gov
π-π Stacking: The planar furan and perfluorophenyl rings can engage in π-π stacking interactions, which are crucial for charge transport in organic semiconductors. The specific nature of this stacking (e.g., co-facial vs. slipped-stack) will be influenced by the interplay of other intermolecular forces.
Halogen Bonding: Although fluorine is the least polarizable halogen, C-F···π interactions can still play a role in the supramolecular assembly.
General Chemical Synthesis Utility of Fluorinated Vinyl Furan Scaffolds
Fluorinated vinyl furan scaffolds, such as this compound, are valuable intermediates in organic synthesis, offering access to a wide range of more complex molecules.
Exploration of Fluorine as a Bioisosteric Element in General Molecular Design
In medicinal chemistry, the replacement of a hydrogen atom or a functional group with a fluorine atom or a fluorinated moiety is a common strategy known as bioisosteric replacement. wikipedia.orgthegoodscentscompany.com The perfluorophenylvinyl group in this compound can be considered a bioisostere for other, less stable or less effective, chemical groups.
The key advantages of using fluorine as a bioisosteric element include:
Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly alter the pKa of nearby functional groups, influence lipophilicity, and improve metabolic stability by blocking sites of oxidative metabolism. thegoodscentscompany.com
Conformational Control: The introduction of fluorine can lead to specific conformational preferences due to electrostatic interactions, which can be crucial for binding to biological targets.
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological macromolecules, such as hydrogen bonds and dipole-dipole interactions, potentially leading to increased potency.
The this compound scaffold could therefore be used as a starting point for the synthesis of novel drug candidates, where the fluorinated moiety is strategically employed to optimize the pharmacokinetic and pharmacodynamic properties of the molecule.
Strategic Control of Stereochemistry in Multistep Synthetic Routes
The synthesis of this compound itself requires careful control of stereochemistry to ensure the desired (E)-configuration of the double bond. Several synthetic strategies can be employed to achieve this:
Wittig Reaction: The Wittig reaction is a powerful tool for the formation of alkenes from aldehydes and ketones. organic-chemistry.orgyoutube.commasterorganicchemistry.com To favor the formation of the (E)-alkene, a stabilized phosphonium (B103445) ylide is typically used. In the synthesis of the target compound, this would involve the reaction of furan-2-carbaldehyde with a stabilized ylide derived from pentafluorobenzyltriphenylphosphonium bromide. The use of non-stabilized ylides generally leads to the (Z)-alkene. organic-chemistry.org
Heck Reaction: The Mizoroki-Heck reaction provides another route to vinylated arenes by coupling an alkene with an aryl halide in the presence of a palladium catalyst. mdpi.comnih.gov The synthesis of this compound could potentially be achieved via the Heck coupling of 2-vinylfuran with a pentafluorophenyl halide. The stereochemical outcome of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions.
Q & A
Basic: What are the recommended synthetic routes for (E)-2-(2-(Perfluorophenyl)vinyl)furan?
Methodological Answer:
The synthesis of This compound can be approached via palladium-catalyzed cross-coupling reactions, leveraging methodologies established for structurally similar vinylfurans. A two-step strategy is often employed:
Intermediate Preparation : Synthesize 2-(bromomethyl)furan using protocols analogous to Beaulieu & Ohemeng (1999), where halogenation of methyl-substituted furans is achieved under controlled conditions .
Coupling Reaction : React the bromomethylfuran intermediate with perfluorophenylboronic acid or a perfluorophenyl-substituted vinyl reagent under Suzuki-Miyaura or Heck coupling conditions. Optimize reaction parameters (e.g., catalyst loading, solvent, temperature) to favor the E-isomer, as stereoselectivity is critical for electronic properties .
Basic: Which analytical techniques are prioritized for structural confirmation of this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identify vinyl proton coupling patterns (J ~16 Hz for trans-vinyl protons) and furan ring protons.
- 19F NMR : Confirm the presence and integration of perfluorophenyl substituents (distinct chemical shifts for ortho, meta, and para fluorine atoms) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula using [M-H]⁻ or [M+Na]+ ions, with accuracy <5 ppm .
- X-ray Crystallography : Resolve stereochemistry and bond angles if single crystals are obtainable, as demonstrated for related furan-phosphoryl derivatives .
Advanced: How does the perfluorophenyl group modulate the electronic properties of the vinylfuran core?
Methodological Answer:
The electron-withdrawing nature of the perfluorophenyl group significantly alters the π-electron density of the vinylfuran system. To quantify this:
Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and assess charge distribution .
Spectroscopic Analysis : Use UV-Vis spectroscopy to observe bathochromic shifts in λmax, indicating extended conjugation. Compare with non-fluorinated analogs to isolate substituent effects .
Electrochemical Studies : Conduct cyclic voltammetry to measure redox potentials, revealing enhanced electron-deficient character beneficial for applications in organic electronics .
Advanced: What experimental strategies assess the photochemical stability of this compound?
Methodological Answer:
Photodegradation pathways can be probed via:
Controlled Irradiation Experiments : Expose the compound to UV-Vis light (e.g., 254–365 nm) in inert and oxygenated environments. Monitor reaction progress using HPLC or GC-MS to detect photoproducts .
Product Isolation and Characterization : For observed dimers or cycloadducts, employ preparative TLC or column chromatography. Structural elucidation via NMR and HRMS can confirm [2+2] or [4+2] cycloaddition mechanisms, as seen in furan-divinylbenzene systems .
Kinetic Studies : Measure quantum yields (Φ) using actinometry to quantify photoreactivity. Compare with non-fluorinated derivatives to evaluate substituent impact on stability .
Advanced: How can computational methods predict the reactivity of this compound in Diels-Alder reactions?
Methodological Answer:
Transition State Modeling : Use Gaussian or ORCA software to simulate Diels-Alder reactions with dienophiles (e.g., maleic anhydride). Calculate activation energies (ΔG‡) to predict regioselectivity and reaction rates .
Molecular Docking : For biological applications, dock the compound into enzyme active sites (e.g., cyclooxygenase) using AutoDock Vina. Validate docking poses with molecular dynamics simulations to assess binding affinity .
Solvent Effects : Apply the polarizable continuum model (PCM) to evaluate solvent polarity impacts on reaction thermodynamics. Correlate with experimental yields in solvents like DMSO or THF .
Basic: What are the solubility and stability considerations for handling this compound?
Methodological Answer:
- Solubility : The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (CH2Cl2, CHCl3). Test solubility gradients via saturation experiments, noting perfluorophenyl groups may reduce hydrophilicity .
- Stability : Store under inert atmosphere (N2 or Ar) at –20°C to prevent oxidation. Monitor decomposition via TLC or NMR over time; perfluorinated aromatics generally exhibit enhanced thermal stability compared to hydrocarbon analogs .
Advanced: How do steric and electronic effects influence the regioselectivity of this compound in catalytic transformations?
Methodological Answer:
Steric Maps : Generate steric maps (e.g., using SambVca) to quantify percent buried volume (%Vbur) around reactive sites. High steric bulk near the vinyl group may hinder certain catalytic cycles .
Kinetic Isotope Effects (KIE) : Conduct deuterium labeling at the vinyl position to distinguish electronic vs. steric contributions in reactions like hydrogenation or epoxidation .
Comparative Catalysis : Screen Pd, Ru, or Rh catalysts with varying ligand steric profiles (e.g., PPh3 vs. bulky NHC ligands) to optimize turnover frequencies in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
